molecular formula C8H5N3 B13672160 Pyrrolo[1,2-b]pyridazine-3-carbonitrile

Pyrrolo[1,2-b]pyridazine-3-carbonitrile

Cat. No.: B13672160
M. Wt: 143.15 g/mol
InChI Key: RRDUCQFUFXBIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound that contains both pyrrole and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolo[1,2-b]pyridazine-3-carbonitrile can be synthesized through a 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl/ethyl propiolate . The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)pyridazinone acids obtained from corresponding esters by alkaline hydrolysis followed by acidification . The structures of the compounds are confirmed by elemental analyses and IR, 1H-NMR, 13C-NMR, and X-ray diffraction data .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned cycloaddition reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Pyrrolo[1,2-b]pyridazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.

Properties

Molecular Formula

C8H5N3

Molecular Weight

143.15 g/mol

IUPAC Name

pyrrolo[1,2-b]pyridazine-3-carbonitrile

InChI

InChI=1S/C8H5N3/c9-5-7-4-8-2-1-3-11(8)10-6-7/h1-4,6H

InChI Key

RRDUCQFUFXBIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C=C(C=N2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.